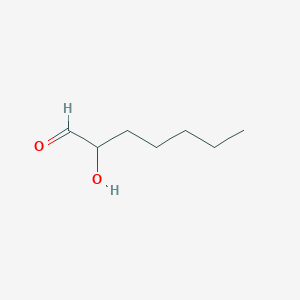

2-Hydroxyheptanal

Beschreibung

Formation from n-6 Polyunsaturated Fatty Acids

2-Hydroxyheptanal is a principal product derived from the oxidative degradation of n-6 polyunsaturated fatty acids, most notably linoleic acid and arachidonic acid. acs.org The formation mechanism involves a bis-peroxidation pathway. This process begins with the abstraction of a hydrogen atom from the fatty acid, leading to the formation of lipid hydroperoxides. nih.gov Subsequent reactions, often catalyzed by metal ions like Fe²⁺, lead to the formation of dihydroperoxides. mdpi.com These intermediates can then decompose to yield both this compound and the more widely studied 4-hydroxynonenal (B163490) (4-HNE). nih.gov This shared pathway underscores the co-generation of various reactive aldehydes during lipid peroxidation.

| Precursor Fatty Acid | Lipid Peroxidation Products |

|---|---|

| Linoleic Acid (n-6 PUFA) | This compound, 4-Hydroxynonenal (4-HNE) |

| Arachidonic Acid (n-6 PUFA) | This compound, 4-Hydroxynonenal (4-HNE) |

| n-3 Polyunsaturated Fatty Acids | 4-Hydroxy-2-hexenal (4-HHE), Malondialdehyde (MDA) |

Significance in Reactive Carbonyl Species Research

Reactive carbonyl species (RCS) are a diverse group of electrophilic molecules generated during oxidative stress that can modify cellular components like proteins, DNA, and lipids. frontiersin.orgnih.gov this compound is a significant member of this group, distinguished by certain chemical properties. frontiersin.orgfrontiersin.org Unlike highly reactive species with extremely short half-lives, such as many free radicals, this compound has a longer half-life, ranging from minutes to hours. frontiersin.orgfrontiersin.org This relative stability, combined with its non-charged structure, allows it to diffuse from its site of origin within membranes to react with more distant targets in both hydrophobic and hydrophilic environments. frontiersin.orgfrontiersin.org

The reactivity of this compound is of considerable interest. It readily reacts with the nucleophilic ε-amino group of lysine (B10760008) residues in proteins, a process analogous to the Maillard reaction seen with reducing sugars. This modification can lead to the formation of various adducts and protein cross-links, altering protein structure and function. researchgate.net The detection of this compound-protein adducts in biological samples, such as in atherosclerotic lesions, highlights its potential role as a biomarker of in vivo oxidative damage. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

17046-02-5 |

|---|---|

Molekularformel |

C7H14O2 |

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

2-hydroxyheptanal |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3 |

InChI-Schlüssel |

CWBPXSZASLMQHN-UHFFFAOYSA-N |

SMILES |

CCCCCC(C=O)O |

Kanonische SMILES |

CCCCCC(C=O)O |

Synonyme |

2-hydroxyheptanal |

Herkunft des Produkts |

United States |

Biochemical Formation Pathways and Origin in Biological Systems

Polyunsaturated Fatty Acid (PUFA) Peroxidation Mechanisms

The transformation of PUFAs into 2-Hydroxyheptanal is a non-enzymatic process driven by a free radical chain reaction. This cascade can be broadly categorized into initiation, propagation, and termination phases, leading to the formation of a variety of oxidation products, including the aldehyde .

Non-Enzymatic Free Radical Generation

The process is initiated by the formation of highly reactive free radicals within the cellular environment. industrialchemicals.gov.au These radicals can be generated through various endogenous and exogenous sources. A primary mechanism involves the Fenton and Haber-Weiss reactions, where transition metals like iron (Fe²⁺) react with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). nih.gov This potent radical is capable of initiating the lipid peroxidation cascade.

Initial Hydrogen Abstraction and Hydroperoxide Formation from Linoleic Acid and α-Linolenic Acid

Once formed, a free radical, such as the hydroxyl radical, can attack a PUFA molecule. The primary targets are the hydrogen atoms located on the carbon atoms between two double bonds (bis-allylic hydrogens), as these are particularly susceptible to abstraction. nih.gov

In the case of linoleic acid , an omega-6 fatty acid with two double bonds, a hydrogen atom is abstracted from the C-11 position. This results in the formation of a lipid radical, which is stabilized by resonance, delocalizing the unpaired electron across several carbon atoms. Molecular oxygen then rapidly adds to this lipid radical, forming a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another nearby lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. For linoleic acid, this process yields two primary hydroperoxide isomers: 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). researchgate.netcapes.gov.br

For α-linolenic acid , an omega-3 fatty acid with three double bonds, the mechanism is similar. However, due to the presence of more double bonds, a wider array of hydroperoxides can be formed. The initial hydrogen abstraction and subsequent oxygen insertion can lead to various hydroperoxy-octadecatrienoic acid (HpOTE) isomers. nih.gov

Decomposition of Hydroperoxides and Dihydroperoxides

The lipid hydroperoxides formed in the previous step are relatively unstable and can undergo further reactions, particularly in the presence of transition metals, to decompose into a variety of secondary products, including aldehydes. researchgate.net Research has shown that key intermediates in the formation of hydroxy aldehydic compounds are dioxygenated fatty acids. industrialchemicals.gov.au

The decomposition of these hydroperoxides can lead to the cleavage of the carbon chain, resulting in the formation of smaller molecules. It has been established that this compound is a major aldehydic product of the lipid peroxidation of n-6 fatty acids. nih.govnih.gov A proposed general scheme suggests that the formation of 2-hydroxyalkanals is explained by the breakdown of these dioxygenated fatty acid intermediates. industrialchemicals.gov.au

Role of Oxidative Stress in Formation

The formation of this compound is fundamentally linked to conditions of oxidative stress. Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. When the generation of free radicals overwhelms the cell's antioxidant defenses, the rate of lipid peroxidation increases significantly. This leads to a greater accumulation of lipid hydroperoxides and, consequently, an increased production of their decomposition products, including this compound. nih.govresearchgate.net

Specific Precursor Fatty Acids

The structural characteristics of the precursor fatty acid directly influence the types of aldehydes produced during peroxidation. This compound is specifically associated with the degradation of certain n-6 polyunsaturated fatty acids.

n-6 Polyunsaturated Fatty Acids (Linoleic Acid, Arachidonic Acid)

Both linoleic acid and arachidonic acid have been identified as precursors to this compound. nih.govnih.gov As n-6 fatty acids, their chemical structure, particularly the position of the double bonds, predisposes them to oxidative cleavage pathways that result in the formation of this specific seven-carbon hydroxyaldehyde. Studies have confirmed that this compound is a major aldehydic product of the lipid peroxidation of these two fatty acids. nih.gov The oxidation of arachidonic acid by iron and ascorbate (B8700270) has been shown to produce this compound in nearly as abundant amounts as the well-known 4-hydroxy-2-nonenal (HNE). nih.gov

The table below summarizes the key fatty acid precursors and the resulting hydroperoxide intermediates that lead to the formation of aldehydes, including this compound.

| Precursor Fatty Acid | Omega Class | Key Hydroperoxide Intermediates | Resulting Aldehydic Products Include |

| Linoleic Acid | n-6 | 9-HPODE, 13-HPODE | This compound, Hexanal, Pentanal |

| Arachidonic Acid | n-6 | Various HpETEs | This compound, 4-HNE |

| α-Linolenic Acid | n-3 | Various HpOTEs | Propanal, 2,4-Heptadienal |

The following table details the various types of aldehydes that have been identified as products of the peroxidation of different polyunsaturated fatty acids.

| Fatty Acid Precursor | Saturated Aldehydes | Unsaturated Aldehydes | Hydroxy-aldehydes |

| Linoleic Acid (n-6) | Pentanal, Hexanal, Heptanal (B48729) | 2-Heptenal, 2,4-Decadienal | This compound , 4-HNE |

| Arachidonic Acid (n-6) | - | - | This compound , 4-HNE |

| α-Linolenic Acid (n-3) | Propanal | 2,4-Heptadienal, Acrolein | - |

Formation during Anaerobic Decomposition Processes

The formation of this compound during anaerobic decomposition is understood to originate from the breakdown of complex organic matter, particularly lipids. Anaerobic digestion is a multi-stage process facilitated by a consortium of microorganisms. In the initial phase, known as hydrolysis, complex organic polymers such as fats, carbohydrates, and proteins are broken down into their simpler constituent units like fatty acids, sugars, and amino acids.

Specifically, the precursors to this compound are n-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. nih.govnih.gov These fatty acids are common components of biological membranes. During the decomposition process, even in an environment with low oxygen levels, localized oxidative stress can lead to the formation of lipid hydroperoxides. nih.govgsartor.org These unstable intermediates can then undergo further reactions, leading to the cleavage of the fatty acid chain and the formation of various aldehydes, including this compound. nih.govnih.gov

While the broader process of lipid breakdown in anaerobic digestion is well-documented, the specific pathways and microbial consortia directly responsible for the generation of this compound from lipid hydroperoxides under strictly anaerobic conditions are an area of ongoing research. The process likely involves a series of enzymatic and non-enzymatic reactions within the complex biochemical milieu of the anaerobic digester.

Table 1: Precursors and Conditions for this compound Formation in Biological Systems

| Precursor Molecule | Key Process | Resulting Compound |

| Linoleic Acid (an n-6 fatty acid) | Lipid Peroxidation | This compound |

| Arachidonic Acid (an n-6 fatty acid) | Lipid Peroxidation | This compound |

This table summarizes the primary precursors for this compound formation.

Theoretical and Mechanistic Debates on Formation Pathways

The precise enzymatic pathways leading to the formation of this compound, particularly in anaerobic environments, are a subject of scientific discussion, with several plausible mechanisms being considered based on known biochemical reactions.

One of the primary debated pathways involves the alpha-oxidation of fatty acids . This process, which occurs in various organisms, involves the hydroxylation of the alpha-carbon (the carbon atom adjacent to the carbonyl group) of a fatty acid or fatty aldehyde. nih.govnsf.gov An enzyme, such as a fatty acid α-hydroxylase, could potentially catalyze the direct hydroxylation of heptanal, a known breakdown product of lipid peroxidation, to form this compound. researchgate.net The alpha-oxidation pathway is known to be involved in the metabolism of certain branched-chain fatty acids and can be catalyzed by various hydroxylase enzymes. nih.govnih.gov

Another theoretical pathway centers around the action of lyase enzymes . Certain thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases are known to catalyze the formation of α-hydroxy ketones from aldehydes. nih.gov It is conceivable that a similar lyase could act on a precursor molecule, potentially a shorter aldehyde and another molecule, to form this compound. However, the specific substrates and enzyme kinetics for such a reaction leading to this particular α-hydroxy aldehyde have not been definitively established.

Furthermore, the involvement of aldo-keto reductases (AKRs) is another area of theoretical consideration. These enzymes are known to catalyze the reduction of diketones to α-hydroxy ketones. While this is a reduction reaction, the reverse reaction, the oxidation of a diol, or a related oxidative transformation, could theoretically be a pathway for the formation of a hydroxyl group at the alpha position of an aldehyde.

The debate also encompasses the relative contributions of enzymatic versus non-enzymatic formation. While lipid peroxidation can be initiated non-enzymatically by reactive oxygen species, the subsequent breakdown of lipid hydroperoxides and the potential modification of resulting aldehydes can be facilitated by various enzymes. nih.govnih.gov In the complex environment of anaerobic digestion, it is likely that both enzymatic and non-enzymatic processes contribute to the formation of this compound.

Table 2: Potential Enzymatic Pathways for this compound Formation

| Enzyme Class | Proposed Mechanism | Relevance to this compound |

| Hydroxylases | Direct hydroxylation of the alpha-carbon of heptanal. | A plausible direct route from a known lipid peroxidation product. nih.govnih.gov |

| Lyases | Carboligation of smaller aldehydes. | Known to form α-hydroxy ketones, a similar mechanism for α-hydroxy aldehydes is possible. nih.gov |

| Aldo-Keto Reductases | Oxidation of a corresponding diol or related substrate. | These enzymes are involved in the metabolism of carbonyl compounds and could potentially catalyze the formation of the hydroxyl group. |

This table outlines the theoretical enzymatic pathways that may be involved in the formation of this compound.

Chemical Reactivity and Adduct Formation with Biomolecules

Reactions with Amine Functional Groups

The primary site of reaction for 2-Hydroxyheptanal on proteins is the nucleophilic amine group, most notably the ε-amino group of lysine (B10760008) residues. nih.govansynth.com This reactivity initiates a cascade of events leading to stable adducts and potential cross-links.

The initial step in the reaction between this compound and a primary amine, such as the lysine side chain, is a nucleophilic addition of the amine to the aldehyde's carbonyl carbon. This is followed by dehydration to form an imine, commonly known as a Schiff base. sandiego.eduprimescholars.com This condensation reaction is a reversible process that forms an unstable intermediate, which is the precursor to more stable products. taylorandfrancis.comyoutube.com The formation of Schiff bases is a well-established reaction for aldehydes and primary amines and is the gateway to further modifications. atlantis-press.comnih.gov

The reaction of this compound with the ε-amino groups of lysine residues is described as a Maillard reaction-like process. nih.gov The classical Maillard reaction occurs between a reducing sugar and an amino acid, leading to browning and flavor development in food, but also to the formation of advanced glycation end-products (AGEs) in biological systems. sandiego.edunih.gov this compound, as a lipid-derived aldehyde, mimics the role of the sugar, modifying proteins by covalently binding to lysine. nih.gov This modification can alter the structure and function of the affected proteins and has been observed in vivo. nih.gov

Following the formation of the initial Schiff base, the structure can undergo an isomerization to form a more stable ketoamine. This intramolecular redox reaction is known as the Amadori rearrangement. youtube.com In this process, the double bond of the imine shifts, and the hydroxyl group on the adjacent carbon is oxidized to a ketone, while the imine nitrogen is reduced. The resulting Amadori product is a 1-amino-1-deoxy-2-ketose type structure which is significantly more stable than the initial Schiff base. taylorandfrancis.comnih.gov While extensively studied for sugar-protein adducts, this rearrangement is also a key step in the Maillard-like reactions involving aldehydes like this compound, fixing the aldehyde to the protein. taylorandfrancis.com

Table 1: Reaction Steps of this compound with Primary Amines

| Step | Reactants | Product | Description |

| 1. Condensation | This compound + Primary Amine (e.g., Lysine) | Schiff Base (Imine) | Reversible formation of a carbon-nitrogen double bond. |

| 2. Rearrangement | Schiff Base | Amadori Product (Ketoamine) | Irreversible isomerization to a more stable ketoamine structure. |

Protein Modification and Cross-Linking

The covalent modification of proteins by this compound can lead to the formation of complex adducts and intermolecular or intramolecular cross-links. nih.gov These advanced lipid peroxidation end-products (ALEs) can accumulate and contribute to alterations in protein structure and function. nih.govdtu.dk

Research has shown that the reaction between this compound and lysine residues can form a specific, stable, and fluorescent product. nih.gov A monoclonal antibody was successfully raised against a structure identified as a trihydropyridinone (THPO) derivative, specifically 1-alkyl-4-butyl-5-pentyl-1,2,6-trihydropyridin-3-one, which is formed from the interaction of 2-HH and lysine. nih.gov This pyridinium-based adduct is a type of advanced lipid peroxidation end-product and its fluorescence allows for immunochemical detection. nih.gov The presence of this specific antigenic structure has been confirmed in human atherosclerotic lesions, indicating its formation in vivo. nih.gov

While various aldehydes are known to form a range of cross-linking products, specific research detailing the formation of nonfluorescent imidazolium (B1220033) cross-links from this compound is not prominently available in the reviewed scientific literature. The formation of imidazolium cross-links, such as those derived from glyoxal (B1671930) (e.g., glyoxal-lysine dimer, GOLD), typically involves the reaction of a dicarbonyl compound with two lysine residues. sandiego.edu However, there is no direct evidence from the searched literature to confirm that this compound, a mono-aldehyde, participates in the formation of such imidazolium structures.

Table 2: Adducts Formed from this compound and Biomolecules

| Adduct Type | Precursors | Resulting Structure | Key Feature |

| Fluorescent Adduct | This compound, Lysine | Trihydropyridinone (THPO) | Fluorescent |

| Protein Cross-link | This compound, Protein | Modified/Cross-linked Protein | Alteration of protein structure and function. nih.govmdpi.com |

Impact on Protein Carbonylation

Protein carbonylation is an irreversible, non-enzymatic post-translational modification that introduces carbonyl groups (aldehydes and ketones) onto protein side chains. wikipedia.org This modification serves as a major biomarker for oxidative stress and can lead to a loss of protein function. wikipedia.orgnih.gov The process occurs through two primary mechanisms: direct oxidation of amino acid residues and secondary adduction of reactive carbonyl species (RCS). nih.gov

This compound, as a product of lipid peroxidation, is implicated in the secondary pathway of protein carbonylation. nih.gov This pathway involves the covalent binding of aldehydes generated from the oxidative degradation of polyunsaturated fatty acids to the nucleophilic side chains of specific amino acids. nih.govmdpi.com The amino acid residues most susceptible to this type of modification are lysine, cysteine, and histidine. nih.govcapes.gov.br

The reaction of this compound with the ε-amino group of lysine or the imidazole (B134444) ring of histidine typically proceeds through the formation of a Schiff base. This initial reaction can be followed by further rearrangements and cross-linking reactions. nih.gov Unlike α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE), which primarily react via Michael addition, α-hydroxyaldehydes like this compound have a different reactive potential. nih.govnih.gov The presence of the hydroxyl group on the α-carbon can influence the reactivity of the adjacent aldehyde group. The accumulation of these carbonylated proteins can disrupt cellular function and is associated with the progression of various oxidative-based diseases. nih.gov

Aminophospholipid Modification via Carbonyl-Amine Reactions

The cell membrane's aminophospholipids, primarily phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), are significant targets for modification by reactive carbonyl species due to their exposed primary amino groups. mdpi.comresearchgate.netnih.gov this compound, a major aldehydic product generated during the peroxidation of n-6 polyunsaturated fatty acids (n-6 PUFA), readily participates in these non-enzymatic carbonyl-amine reactions. mdpi.comencyclopedia.pub

This process, a form of lipoxidation, involves the nucleophilic attack of the amino group of PE or PS on the electrophilic carbonyl carbon of this compound. researchgate.netbohrium.com The initial reaction leads to the formation of a Schiff base adduct, which can then undergo further reactions, including cyclization and cross-linking with other molecules. mdpi.comnih.gov These modifications alter the physicochemical properties of the cell membrane, potentially affecting membrane fluidity, integrity, and the function of membrane-bound proteins. nih.gov The accumulation of such modified aminophospholipids is thought to contribute to the age-related decline in cellular membrane function and the pathogenesis of various diseases. nih.govbohrium.com

The covalent adducts formed from the reaction of reactive carbonyl species with proteins, nucleic acids, and aminophospholipids are collectively known as Advanced Lipoxidation Endproducts (ALEs). nih.govnih.gov These products are stable and can accumulate within cells and tissues, serving as markers of chronic oxidative stress and cellular damage. nih.govresearchgate.net

The interaction between this compound and the primary amino groups of aminophospholipids is a key pathway for the formation of specific ALEs within the lipid phase of biological membranes. nih.govnih.gov When this compound reacts with phosphatidylethanolamine (PE) or phosphatidylserine (PS), it generates lipid-ALEs. researchgate.net The formation of these ALEs represents an irreversible modification that can compromise membrane structure and function. nih.gov Unlike the transient nature of free radicals, ALEs are long-lived molecules that can propagate cellular dysfunction, contributing to the pathology of numerous age-related and chronic diseases. nih.govnih.govnih.gov

Comparative Reactivity with Other Reactive Carbonyl Species

The reactivity of this compound is distinct when compared to other major reactive carbonyl species (RCS) derived from lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA), and acrolein. nih.govencyclopedia.pub These differences are rooted in their unique chemical structures, which dictate their preferred reaction mechanisms with biological nucleophiles. capes.gov.brnih.gov

HNE and acrolein are α,β-unsaturated aldehydes, making them highly susceptible to Michael addition reactions with the sulfhydryl group of cysteine and the amino groups of histidine and lysine. nih.govmdpi.com This is considered their primary mode of reaction. capes.gov.br In contrast, this compound is a saturated α-hydroxyaldehyde. nih.gov Lacking the conjugated double bond, it does not undergo Michael addition. Its primary mode of reaction with protein and lipid amine groups is through the formation of Schiff bases. nih.gov

Malondialdehyde, a dialdehyde, is highly reactive and can readily form cross-links between molecules. nih.gov While all these RCS contribute to cellular damage by forming adducts (ALEs) with biomolecules, their relative reactivity and the types of adducts they form differ significantly. nih.govresearchgate.net Hydralazine, for example, has been shown to be an efficient quencher of a broad range of RCS, while the quenching efficiency of other agents like carnosine is more dependent on the specific type of RCS. researchgate.net

The table below provides a comparative overview of these reactive carbonyl species.

| Feature | This compound | 4-Hydroxy-2-nonenal (HNE) | Malondialdehyde (MDA) | Acrolein |

| Chemical Class | α-Hydroxyaldehyde | α,β-Unsaturated Hydroxyalkenal | Dialdehyde | α,β-Unsaturated Aldehyde |

| Source | Peroxidation of n-6 PUFA mdpi.comencyclopedia.pub | Peroxidation of n-6 PUFA nih.govmdpi.com | Peroxidation of PUFA nih.gov | Peroxidation of PUFA nih.gov |

| Primary Reaction | Schiff Base Formation nih.gov | Michael Addition nih.govcapes.gov.br | Schiff Base Formation / Cross-linking nih.gov | Michael Addition nih.gov |

| Primary Targets | Lysine, Arginine, Aminophospholipids nih.govmdpi.com | Cysteine, Histidine, Lysine nih.govcapes.gov.br | Lysine, Arginine nih.gov | Cysteine, Histidine, Lysine nih.gov |

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis Approaches

The synthesis of α-hydroxy aldehydes like 2-hydroxyheptanal can be achieved through the regioselective oxidation of the corresponding vicinal diol, in this case, 1,2-heptanediol. This transformation requires a method that selectively oxidizes the primary alcohol to an aldehyde while leaving the secondary alcohol untouched.

A significant challenge in the oxidation of vicinal diols is preventing overoxidation to carboxylic acids or oxidative cleavage of the carbon-carbon bond between the hydroxyl groups. Various methods have been developed to achieve this selective oxidation. One effective approach involves the use of a dimethyltin(IV)dichloride-catalyzed system in water, with an oxidant such as dibromoisocyanuric acid (DBI) or bromine. researchgate.net The proposed mechanism involves the formation of a stannylene acetal (B89532) intermediate with the 1,2-diol, which activates the diol moiety and enhances the selectivity of the oxidation towards the α-hydroxyketone or, in the case of a primary-secondary diol, the α-hydroxy aldehyde. researchgate.net

Enzymatic methods also offer a high degree of selectivity. Alcohol dehydrogenases (ADHs) can be employed for the stereoselective oxidation of 1,2-diols. diva-portal.org For instance, fucosterol (B1670223) isomerase (FucO) exhibits strict regiospecificity for primary alcohols and a preference for the S-enantiomer of diol substrates, making it a potential biocatalyst for producing chiral α-hydroxy aldehydes from racemic diols. diva-portal.org Conversely, other ADHs, such as ADH-A, are specific to secondary alcohols, allowing for the synthesis of α-hydroxy ketones. diva-portal.org The choice of the appropriate biocatalyst is therefore crucial for directing the oxidation to the desired position. diva-portal.orgnih.govrsc.org

Table 1: General Approaches for Regioselective Oxidation of 1,2-Diols

| Method | Catalyst/Reagent | Key Features | Potential Product from 1,2-Heptanediol |

| Organotin-Catalyzed Oxidation | Dimethyltin(IV)dichloride / DBI | Achieved in water; forms a selective stannylene acetal intermediate. researchgate.net | This compound |

| Biocatalytic Oxidation | Alcohol Dehydrogenase (e.g., FucO) | High regio- and stereoselectivity; operates under mild conditions. diva-portal.org | (S)-2-Hydroxyheptanal |

Chiral Synthesis and Stereoisomerism

The synthesis of enantiomerically pure forms of this compound is critical for their application in asymmetric synthesis, such as in the production of prostaglandins. A successful strategy involves the synthesis of the O-protected chiral aldehydes, specifically (R)- and (S)-2-(tert-butyldimethylsilyloxy)heptanal, to prevent racemization and side reactions under basic conditions.

A reported synthesis begins with the commercially available enantiopure (R)-2,3-O-(cyclohexylidene)-glyceraldehyde. nih.gov The key steps are outlined below:

Grignard Reaction: Reaction of the starting glyceraldehyde derivative with a Grignard reagent, such as pentylmagnesium bromide, adds the five-carbon chain required for the heptanal (B48729) skeleton. This step produces diastereomeric alcohols. nih.gov

Silylation: The resulting hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444). This step yields fully protected triol derivatives. nih.gov

Deprotection: The cyclohexylidene or isopropylidene protecting group is selectively removed using an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol, revealing the vicinal diol. nih.gov

Oxidative Cleavage: The final step involves the cleavage of the 1,2-diol with sodium metaperiodate (NaIO₄). This reaction breaks the carbon-carbon bond of the diol, yielding the desired enantiopure (R)- or (S)-2-(tert-butyldimethylsilyloxy)heptanal in high yield (95%). nih.gov

This multi-step sequence provides access to both the (R) and (S) enantiomers of the protected this compound, which are crucial intermediates for stereoselective reactions. nih.gov

Table 2: Key Stages in the Enantiopure Synthesis of Protected this compound

| Step | Starting Material | Key Reagents | Product |

| 1. Grignard Addition | (R)-2,3-O-(cyclohexylidene)-glyceraldehyde | Pentylmagnesium bromide | Diastereomeric protected triols |

| 2. Silylation | Resulting alcohol from Step 1 | TBDMSCl, Imidazole | Fully protected triol |

| 3. Deprotection | Fully protected triol | PPTS, Methanol | Protected 1,2-diol |

| 4. Oxidative Cleavage | Protected 1,2-diol | Sodium metaperiodate (NaIO₄) | (R)- or (S)-2-(tert-butyldimethylsilyloxy)heptanal |

Applications as a Synthetic Intermediate

This compound and its derivatives are pivotal in the synthesis of prostaglandins, a class of biologically active lipid compounds. Specifically, they are used in the Horner-Wittig (also known as Horner-Wadsworth-Emmons) reaction to construct the side chain of Prostaglandin B1 (PGB1) methyl ester. nih.govacs.org

In the synthesis of racemic PGB1 methyl ester, 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone is first alkylated and then undergoes a Horner-Wittig reaction with the dimeric form of this compound. nih.govjst.go.jp This reaction, typically carried out under basic conditions with sodium methoxide (B1231860) in methanol, yields the target racemic PGB1 methyl ester in a high yield of 90% for the olefination step. nih.gov

Table 3: Horner-Wittig Reaction for PGB1 Methyl Ester Synthesis

| Synthesis Type | Aldehyde Component | Key Reagent | Product | Reported Yield |

| Racemic | Dimer of this compound | 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone derivative, MeONa/MeOH | (±)-Prostaglandin B1 methyl ester | 42% (overall, 2 steps) nih.govacs.org |

| Enantiopure | (R)- or (S)-2-(tert-butyldimethylsilyloxy)heptanal | 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone derivative | Enantiopure Prostaglandin B1 methyl ester (after deprotection) | 28% (overall) nih.govcore.ac.uk |

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of highly functionalized amines. nih.govcore.ac.uk This reaction has found significant application in the total synthesis of natural products, including polyhydroxy alkaloids such as hyacinthacines. nih.govcore.ac.uk

Chiral α-hydroxy aldehydes are particularly valuable substrates in the Petasis reaction as they lead to the formation of enantiopure anti-1,2-amino alcohols with a high degree of diastereoselectivity. nih.govcore.ac.ukcore.ac.uk The reaction mechanism is believed to involve the formation of a boronate intermediate between the boronic acid and the α-hydroxyl group of the aldehyde, which then facilitates an intramolecular transfer of the vinyl or aryl group to an iminium ion formed in situ. wikipedia.orgcore.ac.uk

While direct literature citing the use of this compound in this specific context is not prominent, its structure as a chiral α-hydroxy aldehyde makes it an ideal candidate for this methodology. By reacting this compound with a suitable amine and a vinyl- or arylboronic acid, it can serve as a key precursor for constructing the complex, stereochemically rich backbones characteristic of polyhydroxy alkaloids. nih.govcore.ac.uk Research groups have successfully employed other α-hydroxy aldehydes in the Petasis reaction as a cornerstone of their strategy for synthesizing various polyhydroxylated alkaloids, demonstrating the utility of this approach. nih.govcore.ac.uk

Advanced Analytical Research Methodologies

Chromatographic and Spectrometric Techniques

The combination of liquid or gas chromatography with mass spectrometry provides the high selectivity and sensitivity required for the analysis of 2-Hydroxyheptanal. These hyphenated techniques allow for the separation of the analyte from complex sample matrices followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) is a premier analytical tool for the determination of hydroxyaldehydes like this compound, particularly after derivatization. nih.govnih.gov The technique combines the robust separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. nih.gov In a typical application, the derivatized this compound is separated from other sample components on a reversed-phase column (e.g., C18).

The subsequent detection by MS/MS involves selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). irb.hrnih.gov This process includes the selection of a specific precursor ion (the molecular ion of the derivatized analyte) in the first mass analyzer, its fragmentation via collision-induced dissociation (CID) in a collision cell, and the detection of specific product ions in the second mass analyzer. nih.gov This high specificity minimizes interferences from the sample matrix, enabling accurate quantification at very low levels. researchgate.net The choice of precursor and product ions is critical for method development and is unique to the specific derivative of this compound being analyzed.

Table 1: Illustrative HPLC/MS/MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates the analyte from other components based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with formic acid) | Elutes the analyte from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS detection. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the derivative | Selects the specific molecule of interest. |

| Product Ion (Q3) | Specific fragments of the derivative | Confirms the identity of the analyte and enables quantification. |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. wikipedia.org While this compound itself can be analyzed by GC/MS, its polarity and thermal stability can be problematic. To overcome these issues, derivatization is often employed to convert the hydroxyl and aldehyde groups into less polar and more thermally stable moieties, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

In this method, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The column separates components based on their boiling points and interactions with the stationary phase. technologynetworks.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio. wikipedia.org The resulting mass spectrum provides a molecular fingerprint that can be used to identify this compound, often by comparison to a spectral library. Single Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level quantification. researchgate.net

Table 2: Representative GC/MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| GC Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Separates volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature ramp (e.g., 50°C to 300°C) | Controls the separation of compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Analysis Mode | Full Scan or Single Ion Monitoring (SIM) | Provides identification (Full Scan) or sensitive quantification (SIM). |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) is a highly effective technique for analyzing polar and thermally labile compounds like this compound. wikipedia.org ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. americanlaboratory.com It is particularly well-suited for molecules that are amenable to analysis in solution. mdpi.com

The analysis begins with the separation of the compound by liquid chromatography. The eluent from the LC column is then passed through a charged capillary, creating a fine spray of charged droplets. wikipedia.org As the solvent evaporates, the charge on the droplets increases until ions of the analyte (e.g., protonated molecules, [M+H]⁺) are expelled into the gas phase and directed into the mass analyzer. ddtjournal.com LC/ESI-MS can be used for both qualitative and quantitative analysis and is often the ionization method of choice for HPLC/MS/MS studies of derivatized and underivatized hydroxyaldehydes. nih.govmdpi.com

Derivatization Strategies for Enhanced Detection and Stability

Chemical derivatization is a key strategy in the analysis of this compound. It serves to convert the reactive aldehyde into a more stable derivative, which also enhances the response of detectors like UV-Vis or mass spectrometers. uni-konstanz.denih.gov

The most common derivatization agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.ca This reagent reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govhitachi-hightech.com This derivative is significantly less volatile and more stable than the parent aldehyde. uni-konstanz.de Crucially, the DNPH moiety is a strong chromophore, allowing for highly sensitive detection using HPLC with UV detection. hitachi-hightech.com The resulting hydrazone is also readily ionizable, making it ideal for analysis by LC/ESI-MS. d-nb.info

The reaction can sometimes produce E- and Z-stereoisomers of the hydrazone, which may appear as separate peaks in the chromatogram. nih.gov However, for many aldehydes, one isomer is predominantly formed. A potential challenge when derivatizing hydroxyaldehydes is the risk of dehydration under harsh acidic conditions, which would lead to an unsaturated derivative. uni-konstanz.de

To ensure complete and reproducible derivatization of this compound, the reaction conditions must be carefully optimized. Key parameters include the concentration of DNPH, solvent composition, pH, reaction time, and temperature. yorku.canih.gov

Reagent Concentration and Solvent: A significant molar excess of DNPH is typically used to drive the reaction to completion. nih.gov The solvent system is often a mixture of an organic solvent like acetonitrile and water to ensure the solubility of both the aqueous sample and the DNPH reagent. yorku.ca The water content must be balanced to facilitate the reaction without causing the DNPH or the resulting hydrazone to precipitate. yorku.ca

pH: The derivatization reaction is acid-catalyzed. While strong acids have been used, milder acidic conditions (e.g., pH 3-4) or the use of less harsh acids can be optimal to promote the reaction while preventing undesirable side reactions like the dehydration of the hydroxyaldehyde. uni-konstanz.denih.gov

Time and Temperature: The reaction can often be completed at ambient temperature within 30 to 60 minutes. nih.gov In some protocols, gentle heating (e.g., 50-65°C) may be used to accelerate the reaction, with optimized times ranging from 20 to 30 minutes. semanticscholar.orgresearchgate.net

Extraction: After derivatization, the this compound-DNPH derivative is typically extracted from the aqueous reaction mixture using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction. This step serves to concentrate the analyte and remove excess DNPH and other interferences prior to chromatographic analysis.

Table 3: Factors in the Optimization of DNPH Derivatization

| Parameter | Range/Condition | Rationale |

| Reaction Medium | Acetonitrile/Water mixture | Balances solubility of reagent and analyte. yorku.ca |

| Catalyst/pH | Acidic (e.g., HCl, H₃PO₄, pH 3-6) | Catalyzes the nucleophilic addition reaction. nih.govsemanticscholar.orgresearchgate.net |

| DNPH Molar Ratio | >80-fold excess | Ensures complete conversion of the aldehyde. nih.govresearchgate.net |

| Temperature | Ambient to 65°C | Controls the rate of reaction; higher temperatures may require shorter times. nih.govresearchgate.net |

| Reaction Time | 20 - 60 minutes | Allows the reaction to reach equilibrium for quantitative analysis. nih.govresearchgate.net |

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Challenges in Detection and Quantification in Complex Biological Matrices

The analysis of this compound in biological samples like plasma, tissues, or exhaled breath is fraught with difficulties that can lead to inaccurate measurements if not properly addressed.

A significant challenge in the detection of this compound is its propensity for facile dimerization. nih.gov This is a consequence of the increased electrophilicity and reactivity of the carbonyl carbon, which is influenced by the inductive effect of the adjacent hydroxyl group. nih.gov The dimerization reaction is a form of aldol (B89426) addition, where one molecule of this compound acts as a nucleophile (after enolization) and another acts as an electrophile, leading to the formation of a larger, less volatile dimer. msu.edulibretexts.org This process reduces the concentration of the monomeric form of this compound available for detection, presenting a considerable challenge for quantification, especially in exhaled breath analysis. nih.gov

Biological matrices are inherently complex, containing a multitude of compounds that can interfere with the analysis of this compound. The presence of other aldehydes and ketones, particularly isomers and other hydroxyaldehydes, can lead to co-elution in chromatographic separations and overlapping signals in mass spectrometry, complicating quantification. biorxiv.orgnih.gov For instance, distinguishing this compound from other C7-hydroxycarbonyl isomers requires high-resolution chromatographic and mass spectrometric techniques. science.gov

Furthermore, the derivatization reagents themselves are not always perfectly specific and can react with other endogenous or exogenous compounds in the sample. edpsciences.org In tissue samples, residual peroxidase activity can lead to the artificial formation of dicarbonyl metabolites from derivatizing agents like 1,2-diaminobenzene, causing interference and potential overestimation of the target analyte. researchgate.net Therefore, careful sample preparation, including the inhibition of enzymatic activity and the use of highly selective analytical methods, is crucial for obtaining accurate and reliable results. biorxiv.orgresearchgate.net

Novel Analytical Approaches

To overcome the challenges associated with traditional methods, novel analytical approaches are being explored for the detection of carbonyl compounds like this compound. Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers a powerful platform for analyzing a broad range of carbonyl metabolites. nih.gov This technique provides high separation efficiency and sensitive detection, enabling the identification and quantification of various aldehyde subgroups in complex samples such as exhaled breath condensate. nih.gov

For real-time, non-invasive analysis, techniques like Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction-Mass Spectrometry (PTR-MS) are emerging. nih.gov These methods can measure volatile compounds directly from breath without the need for sample collection or preparation, though they may lack the chromatographic separation needed for definitive identification of specific isomers. nih.gov The development of specialized microreactors for the selective capture of carbonyl compounds from breath, followed by high-resolution mass spectrometry, represents another innovative strategy to enhance the specificity and sensitivity of detection for biomarkers like this compound. nih.gov

Utilizing Single-Walled Carbon Nanotube (SWCNT) Near-Infrared Fluorescence to Study Lipid Peroxidation

The process of lipid peroxidation, a key indicator of oxidative stress, can be monitored using the intrinsic near-infrared (NIR) fluorescence of single-walled carbon nanotubes (SWCNTs). nih.gov This analytical approach leverages the changes in the photoluminescence of SWCNTs upon interaction with lipid hydroperoxides, which are primary products of lipid peroxidation. nih.govacs.org Subsequent decomposition of these hydroperoxides can yield secondary products, including the aldehyde this compound. nih.govresearchgate.net

Research has demonstrated that when SWCNTs are exposed to polyunsaturated fatty acids (PUFAs) that have undergone oxidation, their optical properties are significantly altered. acs.org Specifically, a decrease in the intrinsic bandgap fluorescence (E11) of the SWCNTs is observed, concurrent with the emergence of a new, red-shifted emission band (E11−). nih.govnih.gov This phenomenon is attributed to the formation of oxygen-containing defects on the nanotube sidewalls, created through a photo-oxidation reaction with lipid hydroperoxides. nih.govresearchgate.net The photo-excited surface of the SWCNT may even catalyze the decomposition of the lipid hydroperoxides. nih.gov

This method provides a sensitive "turn-on" sensing mechanism, where the appearance of the E11− peak serves as a detectable signal for lipid peroxidation. nih.gov The intensity of this new emission band can be correlated with the extent of the reaction between the lipid hydroperoxides and the SWCNTs.

Detailed Research Findings:

Studies involving the interaction of linoleic acid hydroperoxide (LA-OOH), a product of the oxidation of linoleic acid, with SWCNTs have provided significant insights into this analytical methodology. nih.gov Upon reaction, a noticeable decrease in the concentration of LA-OOH is confirmed by UV-Vis absorption spectroscopy, while photoluminescence (PL) mapping reveals the corresponding changes in the SWCNT fluorescence. nih.govresearchgate.net

The key findings from these investigations are summarized in the table below:

| Parameter | Observation | Interpretation |

| SWCNT Photoluminescence (PL) | Decrease in intrinsic E11 emission. | Quenching of the native fluorescence due to interaction with lipid hydroperoxides. |

| Emergence of a new, red-shifted E11− emission band. | Formation of oxygen-containing covalent defects on the SWCNT surface. nih.govnih.gov | |

| Lipid Hydroperoxide Concentration | Decrease in UV-Vis absorbance at 235 nm over time. | Consumption of lipid hydroperoxides in the reaction with SWCNTs. nih.gov |

| Reaction Mechanism | The functionalization reaction is inhibited in the presence of antioxidants. | The reaction likely proceeds via a radical formation pathway. nih.govresearchgate.net |

| The reaction is photochemical and more efficient when the illumination wavelength resonates with the nanotubes. | Photo-excited SWCNTs catalyze the decomposition of lipid hydroperoxides. nih.gov |

The process is understood to involve the reduction of the lipid hydroperoxide, leading to the formation of various products, including hydroxylated fatty acids and aldehydes such as this compound and 4-hydroxy-2-nonenal (HNE). nih.govresearchgate.net The NIR fluorescence of SWCNTs, therefore, offers a valuable tool for studying the complex process of lipid peroxidation, moving beyond traditional methods that often rely on chemiluminescence. nih.gov

Further characterization using techniques such as X-ray photoelectron spectroscopy (XPS) supports these findings, showing an increase in the carbon:oxygen ratio on the SWCNT surface after reaction with oxidized lipids, confirming the formation of oxygen-containing functional groups like ether or epoxide bonds. nih.gov This direct functionalization of the nanotube is responsible for the observed changes in its unique photoluminescent properties.

Occurrence and Distribution in Biological Systems Research Findings

Detection in Oxidative Stress Models (e.g., Human Tumor Cells post-Photodynamic Treatment)

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer and a specific wavelength of light to generate reactive oxygen species (ROS), inducing oxidative stress and killing cancer cells. This process initiates membrane lipid peroxidation, resulting in the formation of various aldehydes.

In a study investigating the effects of PDT on human tumor cells, researchers measured the levels of aldehydic lipid peroxidation products in human colon adenocarcinoma (Caco-2) cells and human melanoma (SK-MEL) cells. Following PDT, a significant increase in aldehyde levels was observed in the Caco-2 cells, which correlated with a nearly 60% decrease in cell survival. While this study focused on quantifying other aldehydes, it established that PDT is a potent inducer of lipid peroxidation and subsequent aldehyde formation in cancer cells, providing a relevant model for studying the generation of compounds like 2-Hydroxyheptanal under targeted oxidative stress.

Specifically, the levels of 4-hydroxyhexenal and 4-hydroxynonenal (B163490) increased substantially in Caco-2 cells post-treatment. This highlights the utility of such cancer cell models to explore the generation of a spectrum of hydroxyalkenals, including this compound, that arise from oxidative damage to cellular membranes mdpi.com.

| Aldehyde | Fold Increase After PDT | Cell Line | Associated Outcome |

|---|---|---|---|

| 4-Hydroxyhexenal | 3.9 times | Caco-2 | Correlated with decreased cell survival |

| 4-Hydroxynonenal | 5.7 times | Caco-2 | Correlated with decreased cell survival |

Presence in Mammalian Tissues

The detection of this compound and its derivatives in mammalian tissues provides direct evidence of its formation in vivo. Its presence is often linked to diseases characterized by chronic oxidative stress, such as neurodegenerative disorders and atherosclerosis.

The human brain is particularly vulnerable to oxidative damage due to its high consumption of oxygen and its membranes being rich in PUFAs. Lipid peroxidation is a key factor in brain aging and the pathogenesis of neurodegenerative diseases. Research has confirmed the presence of this compound in human brain tissue as a significant product of PUFA oxidation. nih.govresearchgate.netacs.org

Along with other reactive carbonyl species like 4-hydroxyhexenal, this compound has been identified in the human brain. nih.govresearchgate.net These compounds have a longer half-life than most ROS, allowing them to diffuse through membranes and cytosolic media, extending their reach far from the initial site of oxidative damage. researchgate.net The presence of these aldehydes is a key feature of the brain's response to oxidative challenges and is an area of intense study in the context of age-related cognitive decline and pathology. nih.govresearchgate.net

Atherosclerosis is a chronic inflammatory disease linked to the oxidative modification of low-density lipoproteins (LDL) within the arterial wall. Lipid peroxidation of LDL generates reactive aldehydes that can covalently modify proteins, such as apolipoprotein B-100, forming advanced lipid peroxidation end products (ALEs). These protein adducts contribute to foam cell formation and the progression of atherosclerotic plaques.

While direct immunochemical detection of protein-bound this compound in human atherosclerotic aorta has not been specifically detailed in the reviewed literature, the foundational chemistry for its adduction to proteins is established. A study using Nα-hippuryllysine as a model for the lysine (B10760008) residues in proteins demonstrated its reaction with this compound, confirming the potential for such protein modifications to occur during lipid peroxidation udl.cat.

Furthermore, immunochemical techniques have been successfully used to detect adducts of other structurally related hydroxyalkenals in human atherosclerotic lesions. For instance, pyrrole adducts, which can be formed from various hydroxyalkenals, have been localized in macrophages within advanced human plaques using immunohistochemistry. This provides strong evidence that aldehydes generated during lipid peroxidation are present and form protein adducts in the atherosclerotic aorta, creating a strong basis for the expected presence of this compound adducts.

| Compound/Adduct Type | Context | Detection Method/Evidence | Location |

|---|---|---|---|

| This compound | Model for protein modification | Chemical reaction with lysine analogue | In vitro model |

| Phosphatidylcholine hydroxyalkenal (PC-HA) Pyrrole Adducts | In vivo detection | Immunohistochemistry | Human atherosclerotic lesions |

| 4-Hydroxynonenal (HNE) Adducts | In vivo detection | Immunohistochemistry | Human atherosclerotic lesions |

Analytical Challenges in Volatile Samples (e.g., Exhaled Breath)

Exhaled breath analysis is a promising non-invasive tool for diagnosing and monitoring diseases, as it contains volatile organic compounds (VOCs) that reflect metabolic processes in the body. Aldehydes, including this compound, are important VOCs that can serve as biomarkers for oxidative stress and related conditions like lung cancer. However, their analysis in breath is fraught with challenges.

One of the primary difficulties is the extremely low concentration of these aldehydes, often at the parts-per-billion (ppb) to parts-per-trillion (ppt) level, which requires highly sensitive analytical techniques. The high volatility and reactivity of aldehydes also pose significant problems for sample collection, storage, and analysis, as they can be lost through adsorption to surfaces or degradation over time.

To overcome these challenges, specialized methods have been developed. One approach involves capturing carbonyl compounds from breath using a silicon microreactor coated with a derivatizing agent, 2-(aminooxy)ethyl-N,N,N-trimethylammonium (ATM) triflate. The resulting stable adducts can then be analyzed using sensitive techniques like ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-MS). Research utilizing this method has specifically included the synthesis of an ATM-2-hydroxyheptanal adduct as a standard for analysis, confirming its relevance as a target analyte in exhaled breath.

Further challenges include:

Interference: The complex matrix of exhaled breath contains thousands of compounds, including water vapor, which can interfere with detection.

Contamination: VOCs from the environment or the collection devices themselves can contaminate the sample, leading to false positives. For example, some plastic components of breathing circuits used in ventilated patients have been shown to emit certain aldehydes, though pentanal and heptanal (B48729) were noted as being less prone to this issue.

Standardization: A lack of standardized methodologies for breath collection and analysis has historically hindered the clinical validation of breath biomarkers.

| Challenge | Description | Potential Solution |

|---|---|---|

| Low Concentration (ppb-ppt) | Target analytes are present at trace levels, requiring highly sensitive instruments. | Derivatization followed by UHPLC-MS; pre-concentration techniques. |

| High Reactivity/Volatility | Aldehydes can be lost due to adsorption or degradation during sampling and storage. | On-site derivatization to form stable adducts; real-time analysis. |

| Sample Contamination | Background VOCs from air or equipment can interfere with results. | Use of inert collection materials; analysis of background air. |

| Lack of Standardization | Variability in collection and analysis methods makes comparing results difficult. | Development of standardized protocols for sampling and data analysis. |

Future Directions in 2 Hydroxyheptanal Research

Elucidation of Underexplored Formation Mechanisms and Pathways

While it is established that 2-hydroxyheptanal is a product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), the precise and potentially varied mechanisms of its formation remain an area of active investigation. mdpi.comencyclopedia.pubnih.gov It is known to be a major product from the peroxidation of ω-6 and ω-7 PUFAs. mdpi.comnih.govmdpi.com Specifically, bis-peroxidation pathways involving the fragmentation of lipid hydroperoxides are considered a key route to its generation. nih.govjournals.co.za

However, many of the pathways leading to short-chain aldehydes are described as poorly understood or still debatable. mdpi.comencyclopedia.pubnih.gov Future research will likely focus on identifying alternative or condition-specific pathways. For instance, the influence of different initiators of oxidation (e.g., metals, heat, specific enzymes) may shift reaction pathways, altering the distribution and yield of products like this compound. researchgate.net Advanced analytical methods are required to trace the complex fragmentation patterns of lipid hydroperoxides that lead to its formation, distinguishing between various potential precursor fatty acids. journals.co.za

| Precursor Fatty Acid Family | Specific Precursor Examples | Key Aldehyde Products |

| ω-6 Polyunsaturated Fatty Acids | Linoleic Acid, Eicosadienoic Acid | This compound, 4-Hydroxynonenal (B163490) (HNE), Hexanal |

| ω-7 Polyunsaturated Fatty Acids | Palmitoleic Acid | This compound, Heptanal (B48729), Octanal |

| ω-3 Polyunsaturated Fatty Acids | α-Linolenic Acid | 4-Hydroxyhexenal (HHE), Propanal |

| ω-9 Polyunsaturated Fatty Acids | Oleic Acid, Eicosenoic Acid | 2-Hydroxynonanal, Nonanal, Decanal |

This table presents predicted aldehyde products derived from the lipid peroxidation (LPO) of various unsaturated fatty acid families. Data compiled from research findings. nih.gov

Structural Characterization of Novel Adducts with Complex Biomolecules

This compound, as a reactive carbonyl species (RCS), readily reacts with nucleophilic sites on macromolecules to form adducts known as Advanced Lipoxidation End-products (ALEs). mdpi.commdpi.com These reactions primarily target the side chains of amino acid residues such as cysteine, lysine (B10760008), arginine, and histidine in proteins, and the exocyclic amino groups of DNA bases, particularly guanine. mdpi.comresearchgate.net

The initial adducts formed are often unstable and can undergo a series of subsequent reactions, including cyclization, dehydration, and oxidation, to generate more complex and stable structures. researchgate.net A significant future direction is the isolation and comprehensive structural characterization of these evolved, and potentially novel, ALEs. Model studies have explored the reaction of this compound with lysine derivatives, revealing the formation of fluorescent products. researchgate.net Future work must extend these findings to complex biological systems, identifying the specific proteins and nucleic acid sequences modified by this compound in vivo and elucidating the full structures of the resulting adducts using advanced mass spectrometry and NMR techniques. mdpi.comacs.org

| Biomolecule Class | Reactive Residue/Base | Type of Adduct Formed | Potential Consequence |

| Proteins | Lysine (ε-amino group) | Schiff bases, Pyrrole derivatives, Cross-links (e.g., Lysine-MDA-lysine) | Altered protein function, Enzyme inactivation, Protein aggregation |

| Proteins | Cysteine (thiol group) | Michael adducts, S-carboxymethyl-cysteine | Loss of antioxidant capacity, Disruption of protein structure |

| Proteins | Histidine (imidazole ring) | Michael adducts, Pyrrole cross-links (with Lysine) | Impaired catalytic activity, Altered metal binding |

| DNA | Guanine (exocyclic amino group) | Exocyclic adducts (e.g., M1dG) | Genotoxicity, Mutagenesis |

This table summarizes the primary nucleophilic targets for reactive carbonyl species like this compound and the types of adducts that can be formed. mdpi.comresearchgate.net

Development of Advanced and More Sensitive Analytical Tools for Low-Concentration Detection

A major challenge in studying this compound is its accurate detection and quantification at the low concentrations present in biological systems. preprints.org Its high reactivity and tendency for facile dimerization can impede analysis, particularly in complex matrices like exhaled breath. nih.gov The development of more advanced and sensitive analytical methodologies is therefore a crucial area for future research.

Promising advancements include the use of novel derivatization agents and capture technologies. One such method involves a silicon microreactor coated with 2-(aminooxy)ethyl-N,N,N-trimethylammonium (ATM) triflate, which selectively captures carbonyl compounds for subsequent analysis by ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.gov This technique has demonstrated the ability to quantify this compound at low levels. nih.gov Further development should focus on improving the limits of detection (LOD) and quantification (LOQ). Other powerful techniques, such as gas chromatography-ion mobility spectrometry (GC-IMS), offer new possibilities for the rapid and highly sensitive analysis of volatile compounds like this compound. mdpi.com The refinement of these and other methods, including in situ spectroscopic techniques like FT-IR, will be essential for accurately mapping the distribution and dynamics of this compound in tissues and cells. researchgate.net

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| UHPLC-MS with ATM Derivatization | ATM-hydroxy-2-heptanal | 0.08 ng/mL | 0.27 ng/mL |

| UHPLC-MS with ATM Derivatization | ATM-butanal | 0.02 ng/mL | 0.07 ng/mL |

| UHPLC-MS with ATM Derivatization | ATM-nonanal | 0.04 ng/mL | 0.13 ng/mL |

| UHPLC-MS with ATM Derivatization | ATM-pentenal | 0.02 ng/mL | 0.07 ng/mL |

This table shows the reported detection and quantification limits for several aldehyde-ATM adducts, including that of this compound, using a recently developed UHPLC-MS method. nih.gov

Further Investigation into Specific Biochemical Signaling Roles (beyond simple damage)

There is a growing body of evidence that reactive aldehydes, including this compound, are not merely cytotoxic byproducts of oxidative stress but also function as important signaling molecules. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov These molecules can induce adaptive responses that enhance antioxidant defenses and mitigate oxidative damage. mdpi.comfrontiersin.org Future research must move beyond cataloging damage and focus on deciphering the specific signaling cascades initiated or modulated by this compound.

Two key mechanisms have been proposed where these compounds play a signaling role:

Regulation of Uncoupling Proteins (UCPs): Aldehydes can activate UCPs in the mitochondrial inner membrane, leading to a mild uncoupling that reduces the mitochondrial membrane potential and subsequently decreases the production of reactive oxygen species (ROS). mdpi.comudl.cat

Activation of the Nrf2 Pathway: These compounds can activate the Nrf2 antioxidant response signaling pathway. mdpi.comudl.cat This leads to the increased expression of a suite of protective enzymes, including glutathione-S-transferase (GST), which is specifically involved in the detoxification of reactive carbonyls. mdpi.comfrontiersin.org

A primary goal for future studies is to determine the specific protein targets and concentration thresholds at which this compound transitions from a signaling molecule to a damaging agent. Investigating its unique effects compared to other well-studied aldehydes like 4-HNE will be critical to understanding its specific role in cellular homeostasis and stress response pathways.

| Signaling Pathway | Key Protein Target/Mediator | Cellular Outcome |

| Mitochondrial Regulation | Uncoupling Proteins (UCPs) | Mild mitochondrial uncoupling, decreased ROS production. |

| Antioxidant Response | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Upregulation of antioxidant and detoxification enzymes (e.g., GST). |

This table outlines the key signaling pathways that can be modulated by reactive carbonyl species, leading to adaptive cellular responses. mdpi.comfrontiersin.orgudl.cat

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Hydroxyheptanal, and what key reaction parameters influence yield?

- Methodology :

- Oxidation of 2-Heptanol : Use controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane under inert conditions to avoid over-oxidation to carboxylic acids. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation or column chromatography to isolate this compound, given its volatility (predicted vapor pressure: ~0.62 mmHg at 25°C, extrapolated from analogous alcohols ).

- Yield Optimization : Adjust stoichiometry, temperature (20–25°C), and reaction time (4–6 hours) to minimize by-products like heptanoic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Analytical Workflow :

- NMR :

- ¹H NMR : Look for aldehyde proton signals at δ 9.5–10.0 ppm and hydroxyl proton (broad singlet) at δ 1.5–2.5 ppm. Adjacent CH₂ groups appear as multiplet peaks between δ 2.0–2.5 ppm .

- ¹³C NMR : Confirm carbonyl carbon at δ 190–205 ppm and hydroxyl-bearing carbon at δ 60–70 ppm .

- IR Spectroscopy : Identify aldehyde C=O stretch at ~1720 cm⁻¹ and O-H stretch (hydrogen-bonded) at 3200–3400 cm⁻¹ .

- Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 130 (C₇H₁₄O₂) and fragmentation peaks for loss of H₂O (m/z 112) and CHO (m/z 85) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE and Ventilation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Storage : Store in airtight containers under dry, room-temperature conditions to prevent degradation or polymerization. Avoid exposure to oxidizing agents .

- First Aid : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound under varying pH conditions?

- Contradiction Analysis Framework :

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 4–10 buffers, 25°C) to isolate pH-dependent reactivity (e.g., aldol condensation vs. oxidation) .

- Statistical Validation : Use ANOVA to compare reaction rates across pH levels, ensuring sample sizes (n ≥ 3) and error bars account for variability .

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in hydroxyl group) to track reaction pathways via mass spectrometry .

Q. What experimental design principles are critical for studying this compound’s kinetic stability in aqueous solutions?

- Design Considerations :

- Accelerated Aging Tests : Incubate solutions at 40°C and 75% relative humidity, sampling at intervals (0, 7, 14 days) to quantify degradation via HPLC .

- Variable Control : Maintain ionic strength with phosphate buffers and exclude light to prevent photolytic interference .

- Degradation Markers : Monitor for aldehydo-acid conversion (via FTIR carbonyl shifts) or dimerization (via gel permeation chromatography) .

Q. What methodologies are recommended for identifying and quantifying trace degradation products in this compound stability studies?

- Advanced Analytical Strategies :

- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to detect low-abundance products (e.g., heptanoic acid, m/z 131) .

- GC-MS Headspace Analysis : Capture volatile by-products (e.g., heptanal) with solid-phase microextraction (SPME) fibers .

- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,4-dinitrobenzene) to measure degradation levels with ≤5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.